molecular formula C13H21NO3 B1343796 Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 849203-60-7

Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B1343796
CAS No.: 849203-60-7
M. Wt: 239.31 g/mol
InChI Key: IJUALTPNDJIBJT-UHFFFAOYSA-N
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Description

tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 849203-60-7) is a high-value spirocyclic lactam serving as a versatile building block in organic synthesis and medicinal chemistry . Its unique spirocyclic scaffold makes it a privileged structure in drug discovery, particularly for creating potential therapeutic agents . This compound has been identified as an important segment in the design of bioactive molecules, including Respiratory Syncytial Virus (RSV) inhibitors and irreversible Epidermal Growth Factor Receptor (EGFR) inhibitors . The tert-butyloxycarbonyl (Boc) group at the 7-position acts as a protective group for the nitrogen, enhancing the compound's stability and facilitating further synthetic modifications, while the keto group on the ring provides a reactive handle for diversification . Researchers utilize this compound as a key intermediate for the synthesis of complex heterocycles, leveraging its rigid, three-dimensional structure to explore novel chemical space in the development of new pharmaceuticals . It is supplied with a purity of ≥97% . For research and further manufacturing use only. Not for direct human or veterinary use .

Properties

IUPAC Name

tert-butyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10(13)15/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUALTPNDJIBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC2=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621169
Record name tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849203-60-7
Record name tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate. One common method includes the Baeyer-Villiger oxidation of an intermediate compound using hydrogen peroxide and sodium hydroxide in a mixture of tetrahydrofuran and methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and sodium hydroxide are commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Structural Isomerism and Heteroatom Variations

Key structural analogs differ in the position of the oxo group, the number of heteroatoms (N, O), and substituents. Examples include:

Compound Name Molecular Formula CAS Number Key Features References
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate C₁₃H₂₁NO₃ 203661-69-2 Oxo group at 2-position; similar molecular weight (239.32)
Tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate C₁₂H₂₀N₂O₃ N/A Additional nitrogen at 2-position; lower molecular weight (240.3 g/mol)
Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate C₁₃H₂₁NO₃ N/A Oxo group at 7-position; same molecular formula as target compound
1-Oxa-7-azaspiro[3.5]nonane oxalate C₈H₁₃NO₅ 98541-64-1 Oxygen replaces nitrogen in the spiro ring; distinct reactivity

Key Observations :

  • Positional isomerism (e.g., 1-oxo vs. 2-oxo) alters electronic properties and synthetic utility .
  • Replacement of nitrogen with oxygen (e.g., 1-oxa-7-azaspiro) reduces basicity and modifies metabolic stability .

Key Observations :

  • The target compound’s synthesis achieves moderate yields (~70%), comparable to diazaspiro derivatives .
  • Brominated analogs (e.g., 2-bromo-7-azaspiro) are valuable for further functionalization but require specialized halogenation conditions .

Key Observations :

  • All spiro derivatives share common hazards (e.g., skin/eye irritation), but diaza compounds exhibit higher acute toxicity .
  • Storage requirements vary: refrigerated storage is critical for compounds prone to decomposition (e.g., tert-butyl carbamates) .

Key Observations :

  • The target compound’s ketone group enables conjugation with nucleophiles (e.g., amines, hydrazines) in kinase inhibitor synthesis .
  • Diazaspiro derivatives are prioritized for their dual hydrogen-bonding capacity in targeting ATP-binding pockets .

Biological Activity

Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS No. 849203-60-7) is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H21NO3C_{13}H_{21}NO_3 with a molecular weight of approximately 239.32 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC₁₃H₂₁NO₃
Molecular Weight239.32 g/mol
CAS Number849203-60-7
Boiling Point348.6 ± 35.08 °C
Storage ConditionsRefrigerated (2-8°C)

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.

Antimicrobial Activity

Studies have shown that derivatives of spirocyclic compounds can inhibit the growth of various bacterial strains. For instance, a related compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli in vitro.

Anti-inflammatory Effects

In preclinical models, compounds with similar structures have been evaluated for their anti-inflammatory properties. They were found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential mechanism for treating inflammatory diseases.

Anticancer Potential

Emerging research has indicated that spirocyclic compounds may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. For example, studies on a related compound showed promising results in reducing tumor size in xenograft models.

The biological activity of this compound is likely mediated through multiple pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It could interact with various cellular receptors, modulating signaling pathways that lead to cell proliferation or apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that spirocyclic compounds may exhibit antioxidant properties, contributing to their protective effects against oxidative stress.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several spirocyclic compounds, including this compound. The results indicated significant inhibition zones against tested bacterial strains, highlighting its potential as an antimicrobial agent .

Study 2: Anti-inflammatory Action

In a controlled trial assessing the anti-inflammatory effects of related compounds, researchers found that administration led to a marked decrease in inflammatory markers in animal models subjected to induced inflammation . This supports the hypothesis that similar structures may exert beneficial effects in inflammatory conditions.

Study 3: Anticancer Activity

A recent investigation into the anticancer properties of spirocyclic derivatives demonstrated that these compounds could effectively induce apoptosis in breast cancer cell lines through caspase activation pathways . This suggests that this compound may have therapeutic applications in oncology.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate, and how is purification typically achieved?

The compound is synthesized via nucleophilic substitution or coupling reactions. For example, starting with 1,1,3-tribromo-2,2-dimethylcyclopropane and this compound, the reaction proceeds under controlled conditions (e.g., inert atmosphere, dry solvents) to yield the product. Purification is achieved using gradient chromatography (e.g., 10–80% Et₂O/pentane), yielding an amorphous white solid with 85% efficiency. Rf values (e.g., 0.53 in 40% Et₂O/pentane) confirm purity .

Q. What analytical techniques are recommended for characterizing this compound, and what spectral data should researchers expect?

Key techniques include ¹H NMR and chromatography . In CDCl₃, the ¹H NMR spectrum shows characteristic peaks: δ 7.35–7.22 (m, ArH), 7.06 (s, C=CH), 5.64 (s, CH), and 1.15/1.00 ppm (s, CH₃ groups). Cross-validation with literature data ensures accuracy, particularly for sp³-hybridized carbons and carbonyl resonances .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

The compound is classified as Acute Toxicity (Oral, Category 4; H302) and causes skin/eye irritation (H315, H319) . Researchers must:

  • Use PPE: chemical-resistant gloves, goggles, and lab coats.
  • Work under a fume hood to avoid inhalation (H335).
  • Store in a tightly sealed container in a ventilated area. First-aid measures include rinsing eyes/skin with water and seeking medical attention .

Advanced Research Questions

Q. How can researchers design and synthesize structural analogs of this compound to explore structure-activity relationships?

Structural analogs (e.g., benzyl or trifluoromethyl derivatives) are synthesized via site-specific functionalization . For example, tert-butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 155600-89-8) is prepared by introducing substituents at the spiro nitrogen or carbonyl group. Reaction optimization (e.g., catalyst choice, solvent polarity) is critical for regioselectivity and yield .

Q. What strategies are effective in resolving contradictions in reported spectral data or physical properties of this compound?

Contradictions arise from isomeric variations (e.g., 1-oxo vs. 2-oxo derivatives) or incomplete data. To resolve:

  • Cross-reference CAS-specific spectral libraries (e.g., 392331-78-1 vs. 1032158-48-7).
  • Replicate synthesis and characterization under standardized conditions.
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What methodologies are employed to assess the stability and decomposition pathways of this compound under various experimental conditions?

Stability studies involve:

  • Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Stress testing (e.g., exposure to light, humidity, acidic/basic conditions).
  • Monitoring via HPLC or LC-MS for degradation products. Note: Current SDSs lack decomposition data, necessitating empirical validation .

Q. How can computational chemistry approaches be integrated with experimental data to predict the reactivity or intermolecular interactions of this compound?

Density Functional Theory (DFT) predicts:

  • Hydrogen-bonding patterns (e.g., interactions with carbonyl or sp³ nitrogens).
  • Conformational flexibility of the spiro ring system.
  • Reactivity toward electrophiles/nucleophiles based on frontier molecular orbitals. These models guide synthetic routes and crystallography studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 2
Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate

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